

# Technical Characterization of Bromo-PEG3-Phosphonic Acid: A Spectroscopic Guide

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## Compound of Interest

Compound Name: *Bromo-PEG3-phosphonic acid*

Cat. No.: *B606394*

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## Introduction & Structural Definition

In drug discovery (specifically PROTACs) and materials science (Self-Assembled Monolayers on oxides), the integrity of the bifunctional linker is critical. **Bromo-PEG3-phosphonic acid** serves as a heterobifunctional crosslinker: the phosphonic acid anchors to metal oxides (TiO<sub>2</sub>, Al<sub>2</sub>O<sub>3</sub>) or serves as a metabolically stable phosphate mimic, while the alkyl bromide acts as an electrophile for nucleophilic substitution.

## Target Molecule Specification

To ensure this guide addresses the correct chemical entity, we define the structure based on the "PEG3" nomenclature which typically denotes three internal oxygen atoms or ethylene glycol units, plus the terminal functional handles.

- Common Name: **Bromo-PEG3-phosphonic acid** (or Bromo-PEG3-C2-phosphonic acid)
- Systematic Name: (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)phosphonic acid[1]
- Chemical Formula:

[2]

- Molecular Weight: 321.10 g/mol

Structural Topology:

## Analytical Workflow

The following diagram illustrates the logical flow for validating the synthesis and purity of the target molecule, distinguishing it from its diethyl ester precursor.



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Caption: Step-by-step analytical workflow for validating **Bromo-PEG3-phosphonic acid**, prioritizing MS for identity and  $^{31}\text{P}$  NMR for functional group status.

## Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary "fingerprint" for this molecule. The presence of Bromine offers a unique isotopic signature that serves as an instant confirmation of the terminal halide integrity.

## Ionization Mode Selection

- Recommended: ESI Negative Mode ( )
- Reasoning: Phosphonic acids are acidic ( ). They ionize readily by losing a proton to form . Positive mode ( ) often requires adduct formation ( ) or derivatization and can be suppressed by the acidity of the molecule.

## Expected Data (ESI Negative)

Ion Species	m/z (Monoisotopic <sup>79</sup> Br)	m/z (Isotopic <sup>81</sup> Br)	Description
	319.0	321.0	Primary Peak. 1:1 doublet intensity ratio is mandatory.
	639.0	641.0 / 643.0	Dimer formation (common in concentrated phosphonate samples).
	~239.0	N/A	In-source fragmentation (loss of HBr), indicates fragile linker.

Critical QC Check: The 1:1 intensity ratio between m/z 319 and 321 is the definitive confirmation of the Bromine atom. If the ratio is skewed or the M+2 peak is missing, the Bromine has likely been hydrolyzed to an alcohol (OH) or eliminated to an alkene.

## NMR Spectroscopy Characterization

Nuclear Magnetic Resonance is the "skeleton" verification.[3] For phosphonic acids, solvent selection is critical due to aggregation and hydrogen bonding.

- Recommended Solvent: Deuterium Oxide (

) or Methanol-

(

).

- Note: Avoid

for the free acid; signals will be broad and integration inaccurate due to poor solubility and micelle formation.

## <sup>31</sup>P NMR (Phosphorus-31)

This is the cleanest method to verify the phosphonate headgroup and purity from inorganic phosphate.

- Reference: 85%

(external) = 0.00 ppm.[4]

- Decoupling: Proton-decoupled (

).[4][5]

Chemical Shift ( )	Multiplicity	Assignment	Notes
26.0 – 32.0 ppm	Singlet (s)	Phosphonate ( )	Diagnostic range. Distinct from phosphate esters (~0 ppm) or inorganic phosphate (~0-2 ppm).

## <sup>1</sup>H NMR (Proton)

The proton spectrum confirms the PEG chain length and the alkyl bromide terminus.

Solvent:

(shifts may vary slightly with concentration/pH).[6]

Shift (ppm)	Integral	Multiplicity	Coupling ( )	Assignment	Structural Context
3.65 – 3.75	~10H	Multiplet (m)	-	PEG Backbone	Overlapping signals for ether protons.
3.55	2H	Triplet (t)	Hz		Terminal methylene attached to Bromine. Distinctive triplet.
3.45	2H	Triplet (t)	Hz		Methylene beta to Bromine.
2.05	2H	Dt / Multiplet	Hz		Key Signal. Appears as a doublet of triplets due to strong coupling with Phosphorus ( ).

## <sup>13</sup>C NMR (Carbon-13)

Useful for confirming the carbon skeleton if <sup>1</sup>H is crowded.

Shift (ppm)	Splitting ( )	Assignment
~70.0 - 71.0	Singlet	PEG ether carbons ( )
~66.0	Doublet ( Hz)	(Beta to P)
~32.0	Singlet	
~28.0 - 30.0	Doublet ( Hz)	(Alpha to P)

## Experimental Protocols

### Protocol A: NMR Sample Preparation (Critical for Phosphonates)

Phosphonic acids can form viscous aggregates. Proper preparation ensures sharp peaks.

- Mass: Weigh 10–15 mg of **Bromo-PEG3-phosphonic acid**.
- Solvent: Add 0.6 mL of .
- pH Adjustment (Optional but Recommended): If peaks are broad, add 1-2 drops of (in ) to convert the acid to the disodium phosphonate salt. This breaks H-bond aggregates and sharpens the signal.
  - Note: This will shift the  $^{31}\text{P}$  signal slightly upfield.

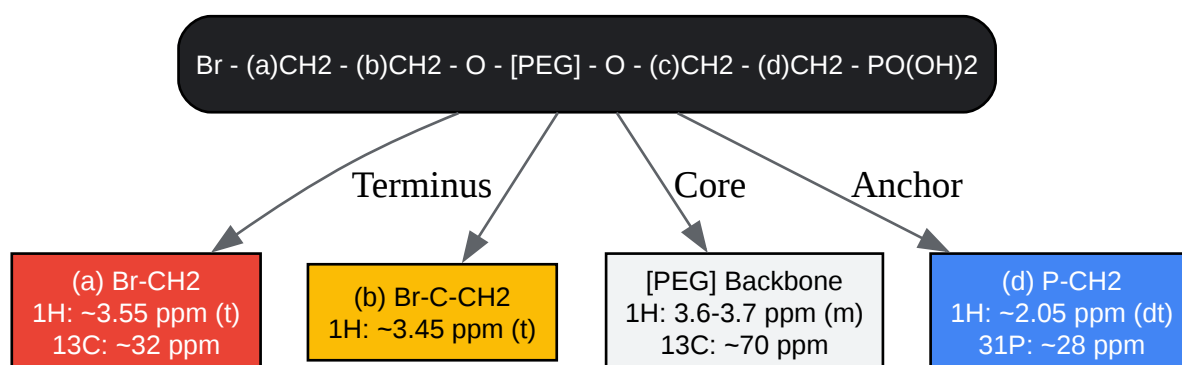
- Acquisition:
  - Run  $^{31}\text{P}$  first (quickest check for purity).
  - Run  $^1\text{H}$  (ns = 16 or 32).
  - Run  $^{13}\text{C}$  (ns > 256, as sample mass is low relative to MW).

## Protocol B: ESI-MS Direct Infusion

- Solvent: 50:50 Water:Methanol (LC-MS grade).
- Concentration: 10  $\mu\text{g/mL}$ .
- Mode: Negative Ion ( ).
- Parameters:
  - Capillary Voltage: -3.5 kV.
  - Cone Voltage: Low (20-30V) to prevent in-source fragmentation of the C-P bond.

## Visualization of NMR Logic

The following diagram correlates the chemical structure to the expected NMR signals, aiding in rapid assignment.



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Caption: Correlation of structural fragments to specific NMR chemical shifts.

## References

- BroadPharm.**Bromo-PEG3-phosphonic acid** diethyl ester Product Data. (Precursor data and structural confirmation).[4] [Link](#)
- MedChemExpress.Bromo-PEG3-C2-phosphonic acid.[2] (SMILES and application in PROTACs). [Link](#)
- Reich, H. J.Bordwell pKa Table & NMR Data Collection. University of Wisconsin-Madison.[7] (Standard reference for <sup>31</sup>P and <sup>1</sup>H chemical shifts of phosphonates). [Link](#)
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
- PubChem.11-bromo-3,6,9-trioxaundecylphosphonic acid (Compound Summary).[Link](#)[8]

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- 3. Bromo-PEG3-acid, 782475-35-8 | BroadPharm [[broadpharm.com](http://broadpharm.com)]
- 4. <sup>31</sup>P Phosphorus NMR [[chem.ch.huji.ac.il](http://chem.ch.huji.ac.il)]
- 5. <sup>31</sup>P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
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- 8. Fmoc-11-3,6,9-trioxaundecanoic acid | C<sub>23</sub>H<sub>26</sub>O<sub>7</sub> | CID 163409705 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]

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